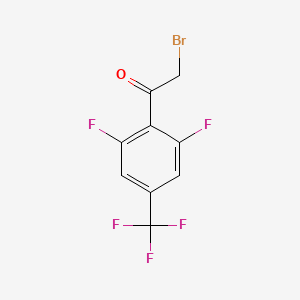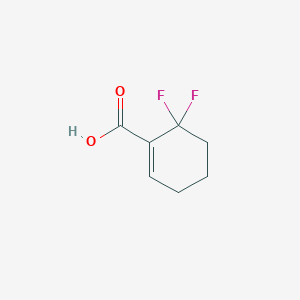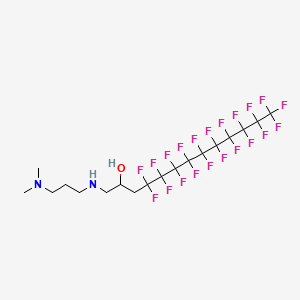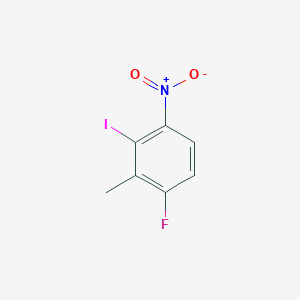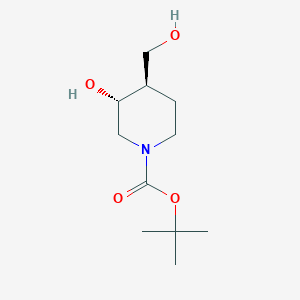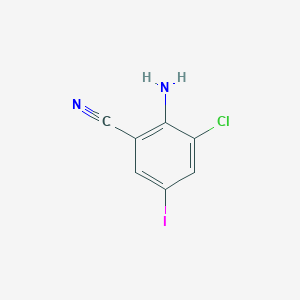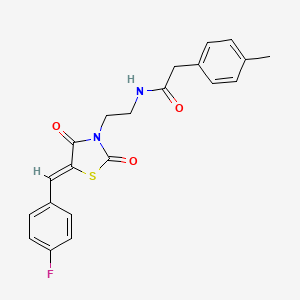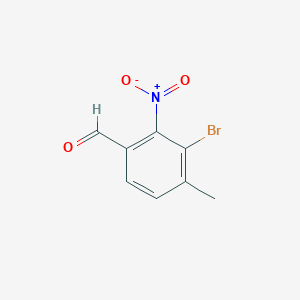
3-Bromo-4-methyl-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6BrNO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of 3-Bromo-4-methyl-2-nitrobenzaldehyde typically begins with the nitration of 4-methylbenzaldehyde to introduce the nitro group.
Bromination: The next step involves the bromination of the nitrated product to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-methyl-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products:
Oxidation: 3-Bromo-4-methyl-2-nitrobenzoic acid.
Reduction: 3-Bromo-4-methyl-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-methyl-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of small-molecule inhibitors and other bioactive molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and bromo substituents on biological activity. It is also used in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the biological activity of the compound and its derivatives.
Comparison with Similar Compounds
3-Bromo-4-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Methyl-2-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-methylbenzaldehyde: Similar structure but lacks the nitro group.
Uniqueness: 3-Bromo-4-methyl-2-nitrobenzaldehyde is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable in various applications.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
3-bromo-4-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-3-6(4-11)8(7(5)9)10(12)13/h2-4H,1H3 |
InChI Key |
WLZNAAXHGZCGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


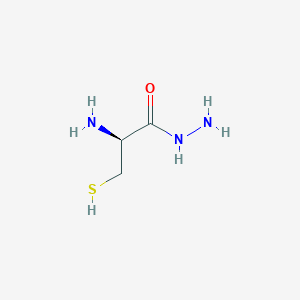

![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
